5(2H)-Isoxazolone, 4-chloro-3-phenyl-
Description
5(2H)-Isoxazolone, 4-chloro-3-phenyl- is a heterocyclic organic compound belonging to the isoxazolone family. Its core structure consists of a five-membered isoxazole ring fused with a ketone group at the 5-position. The 4-chloro and 3-phenyl substituents significantly influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Isoxazolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro and phenyl substituents likely enhance lipophilicity and stability, which are critical for optimizing drug bioavailability .
Properties
CAS No. |
62847-70-5 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 g/mol |
IUPAC Name |
4-chloro-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-8(11-13-9(7)12)6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
KGBBHRWRBSNLRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-3-phenyl-5(2H)-isoxazolone with structurally related isoxazolone derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Substituent Effects on Reactivity and Stability
- Chlorine (Cl) : The 4-Cl substituent in the target compound enhances electronegativity, stabilizing the isoxazolone ring through inductive effects. This contrasts with the methoxy (OCH₃) group in 4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone , which donates electron density via resonance, increasing solubility but reducing thermal stability .
- Phenyl (Ph) : The 3-Ph group provides aromatic stacking interactions, improving crystallinity and thermal stability. This is consistent with 3-ethoxy-2-ethyl-4-phenyl-5(2H)-isoxazolone , where the phenyl group dominates packing in its crystal lattice .
- Ethoxy/Ethyl Groups : These substituents in 3-ethoxy-2-ethyl-4-phenyl-5(2H)-isoxazolone introduce steric hindrance, lowering reaction yields (e.g., 2.5% in some syntheses) but improving metabolic stability in vivo .
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